molecular formula C12H15N3 B1525388 1-Benzylpiperazine-2-carbonitrile CAS No. 947726-96-7

1-Benzylpiperazine-2-carbonitrile

Cat. No. B1525388
M. Wt: 201.27 g/mol
InChI Key: MOMSBIHYBJLWOL-UHFFFAOYSA-N
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Description

1-Benzylpiperazine-2-carbonitrile is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 . It is a derivative of benzylpiperazine .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile were synthesized, with structures confirmed through spectroscopic analyses. These compounds demonstrated antimicrobial properties upon testing, indicating potential applications in developing new antimicrobial agents Al‐Azmi & Mahmoud, 2020.

Anti-bacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives exhibited antibacterial activity. These compounds were synthesized through an efficient and environmentally friendly reaction, showcasing their potential in antibacterial drug development Rostamizadeh et al., 2013.

Carbonic Anhydrase Inhibition for Glaucoma Treatment

2-Benzylpiperazines were prepared as potent inhibitors of human carbonic anhydrases, a therapeutic target for lowering intraocular pressure in glaucoma. These inhibitors showed promising results in rabbit models, highlighting their potential as new glaucoma treatments Chiaramonte et al., 2018.

DNA Binding and Anti-proliferative Properties Against Cancer

Benzochromene derivatives, synthesized from a three-component reaction, demonstrated anti-proliferative effects against colorectal cancer cells. These compounds induced apoptosis and interacted with DNA, suggesting a new avenue for chemotherapeutic agents in colon cancer treatment Ahagh et al., 2019.

Lead Detection in Living Cells

A benzo[h]chromene derivative was developed as a selective 'Turn On' fluorescence chemosensor for Pb2+, enabling the detection of lead in living systems. This highlights its application in environmental monitoring and potentially in biomedical diagnostics Sinha et al., 2013.

Future Directions

A recent study has developed molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, using both self-assembly and semi-covalent approaches . This could potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis . Similar approaches could potentially be applied to 1-Benzylpiperazine-2-carbonitrile in the future.

properties

IUPAC Name

1-benzylpiperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-12-9-14-6-7-15(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMSBIHYBJLWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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